molecular formula C10H17Cl2N3 B599810 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride CAS No. 104395-87-1

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride

Cat. No.: B599810
CAS No.: 104395-87-1
M. Wt: 250.167
InChI Key: UNWFVJCJELWPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride is a chemical compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both pyrrolidine and pyridine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common approach is to start with a pyridine derivative and introduce the pyrrolidine moiety through a series of reactions, including nucleophilic substitution and cyclization.

For example, a typical synthetic route might involve:

    Starting Material: A pyridine derivative.

    Nucleophilic Substitution: Introduction of a suitable leaving group on the pyridine ring.

    Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.

    Functionalization: Introduction of the amine group and subsequent formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or other oxidized derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
  • Nicotine Related Compound C

Uniqueness

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride is unique due to its specific combination of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

5-(1-methylpyrrolidin-2-yl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8;;/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWFVJCJELWPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662961
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104395-87-1
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.